molecular formula C₂₈H₅₂O₁₂ B1142017 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate CAS No. 376646-04-7

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate

Cat. No.: B1142017
CAS No.: 376646-04-7
M. Wt: 580.71
InChI Key:
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Description

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate is a complex carbohydrate derivative It is composed of two glucose molecules linked together and attached to a hexadecanoate (palmitic acid) chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate typically involves the glycosylation of glucose derivatives with hexadecanoic acid. The process can be carried out using various catalysts and under different conditions to optimize yield and purity. Common methods include:

    Chemical Glycosylation: This involves the use of glycosyl donors and acceptors in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·Et2O).

    Enzymatic Synthesis: Enzymes such as glycosyltransferases can be used to catalyze the formation of glycosidic bonds under mild conditions, offering a more environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate can undergo various chemical reactions, including:

    Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to yield glucose and hexadecanoic acid.

    Oxidation: The hydroxyl groups on the glucose moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

    Esterification and Transesterification: The hexadecanoate chain can participate in esterification or transesterification reactions to form different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or specific enzymes (e.g., glycosidases).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

    Esterification: Catalysts such as sulfuric acid (H2SO4) or enzymes like lipases.

Major Products

    Hydrolysis: Glucose and hexadecanoic acid.

    Oxidation: Aldehydes or carboxylic acids derived from glucose.

    Esterification: Various ester derivatives depending on the reactants used.

Scientific Research Applications

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

    Biology: Investigated for its role in cellular processes and as a potential bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of biodegradable materials and as an additive in food and cosmetics.

Mechanism of Action

The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in carbohydrate metabolism or cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) bond.

    Lactose: A disaccharide consisting of glucose and galactose linked by a β(1→4) bond.

    Maltose: A disaccharide composed of two glucose molecules linked by an α(1→4) bond.

Uniqueness

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-hexadecanoate is unique due to the presence of the hexadecanoate chain, which imparts distinct physicochemical properties and potential biological activities. This differentiates it from other simple disaccharides and makes it a valuable compound for various applications.

Properties

CAS No.

376646-04-7

Molecular Formula

C₂₈H₅₂O₁₂

Molecular Weight

580.71

Synonyms

(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Palmitate

Origin of Product

United States

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